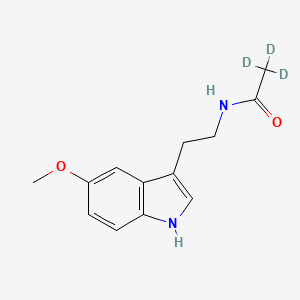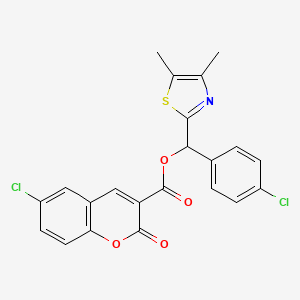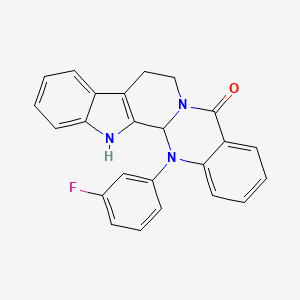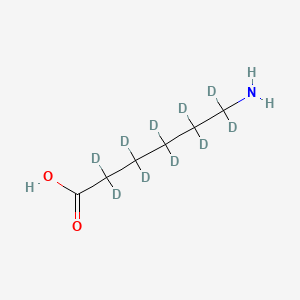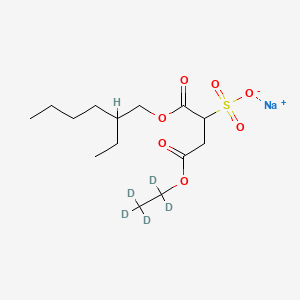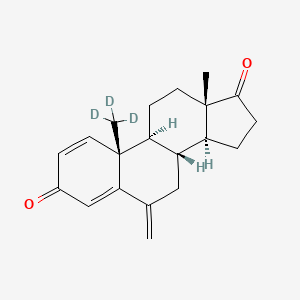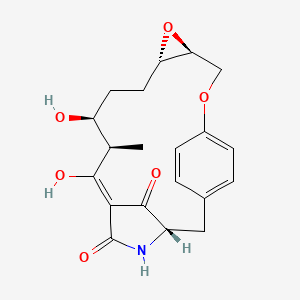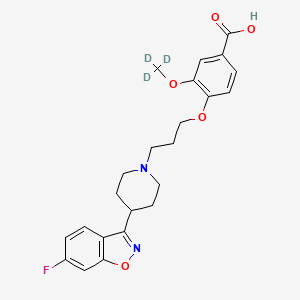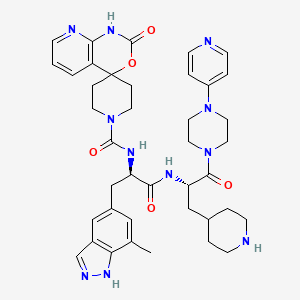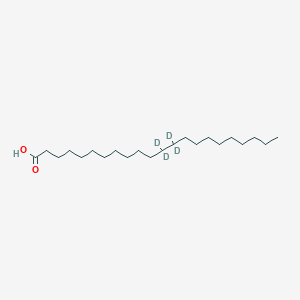
Docosanoic acid-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosanoic acid-d4-1: deuterated docosanoic acid , is a deuterium-labeled derivative of docosanoic acid. Docosanoic acid, commonly known as behenic acid, is a saturated fatty acid with a 22-carbon chain. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosanoic acid-d4-1 typically involves the deuteration of docosanoic acid. One common method is the catalytic reduction of docosanoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the docosanoic acid molecule with deuterium atoms, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and crystallization, are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Docosanoic acid-d4-1 undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Docosanoic acid-d4-1 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
- Employed in the study of reaction mechanisms and kinetics involving fatty acids .
Biology:
- Utilized in lipidomics to study the role of fatty acids in biological systems.
- Helps in understanding the incorporation and metabolism of fatty acids in cell membranes .
Medicine:
- Investigated for its potential role in drug delivery systems due to its unique properties.
- Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids .
Industry:
- Applied in the development of deuterated drugs, which can have improved pharmacokinetic profiles.
- Used in the production of stable isotopes for various industrial applications .
Mechanism of Action
The mechanism of action of docosanoic acid-d4-1 involves its incorporation into metabolic pathways where it mimics the behavior of natural docosanoic acid. The deuterium atoms in this compound can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down certain enzymatic processes. This property makes it a valuable tool for studying the detailed mechanisms of fatty acid metabolism .
Molecular Targets and Pathways:
Peroxisome proliferator-activated receptors (PPARs): this compound can interact with PPARs, which are nuclear receptors involved in the regulation of lipid metabolism.
Fatty acid oxidation pathways: It is involved in the beta-oxidation pathway, where it undergoes sequential removal of two-carbon units.
Comparison with Similar Compounds
Docosanoic acid: The non-deuterated form of docosanoic acid.
Hexadecanoic acid (palmitic acid): A saturated fatty acid with a 16-carbon chain.
Octadecanoic acid (stearic acid): A saturated fatty acid with an 18-carbon chain.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in docosanoic acid-d4-1 makes it unique compared to its non-deuterated counterpart. This labeling allows for the study of metabolic pathways with greater precision.
Metabolic Stability: Deuterium substitution can enhance the metabolic stability of the compound, making it useful in pharmacokinetic studies.
Properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
12,12,13,13-tetradeuteriodocosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i10D2,11D2 |
InChI Key |
UKMSUNONTOPOIO-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


